ethyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate
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Description
Ethyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C20H20N4O6 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.13828437 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Ethyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate (CAS Number: 946372-99-2) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H17N5O5, with a molecular weight of approximately 383.4 g/mol. The structure features a pyrido[2,3-d]pyrimidine core, which is known for various biological activities.
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antioxidant Activity : The presence of methoxy and carbonyl groups in the structure may contribute to its ability to scavenge free radicals.
- Antitumor Activity : Compounds derived from pyrido[2,3-d]pyrimidines have shown promise as inhibitors of specific kinases involved in cancer progression. For example, compounds with similar motifs have been tested for their inhibitory effects on EGFR kinase activity .
- Acetylcholinesterase Inhibition : Some derivatives have demonstrated potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) .
Antioxidant Activity
In vitro assays have been employed to assess the antioxidant potential of similar compounds. For instance, the DPPH assay has been used to evaluate the radical scavenging ability of related pyrimidine derivatives. Results indicate that certain compounds possess significant antioxidant activity comparable to standard antioxidants like ascorbic acid .
Antitumor Activity
The antitumor efficacy of this compound has not been explicitly documented in available literature; however, related compounds have shown promising results against various cancer cell lines. For example:
- Cell Lines Tested : NCI-H1975 (lung cancer), A549 (lung adenocarcinoma), and HeLa (cervical cancer).
- IC50 Values : Some derivatives have shown IC50 values as low as 13 nM against EGFR L858R/T790M mutants .
Case Studies
- Neuroprotective Effects : A study on pyrimidine derivatives showed that certain compounds could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases .
- Cytotoxicity Studies : Compounds structurally similar to this compound were evaluated for cytotoxicity against various cancer cell lines. Results indicated that phenyl-substituted derivatives exhibited higher cytotoxicity compared to aliphatic counterparts .
Summary Table of Biological Activities
Activity Type | Assay Method | Results Summary |
---|---|---|
Antioxidant | DPPH Assay | Significant radical scavenging activity noted |
Antitumor | Cytotoxicity Assay | IC50 values < 50 µM against multiple cancer lines |
Acetylcholinesterase Inhibition | Enzyme Inhibition Assay | Potential neuroprotective effects observed |
Properties
IUPAC Name |
ethyl 4-[[2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c1-4-30-19(27)12-5-7-13(8-6-12)22-15(25)11-24-18(26)16-14(29-3)9-10-21-17(16)23(2)20(24)28/h5-10H,4,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTIMWVOFOKFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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